2,2'-Methylenebis-(1,3-dioxolane-4-methanol)

Step-growth polymerization Chain extender Diol monomer

Replace hydrolytically stable diols with this acid-labile bis-dioxolane building block to enable triggered polymer degradation. The dual cyclic acetal rings (HBA=6, TPSA=77.4 Ų) provide two cleavage sites for on-demand network dissociation under mild acidic conditions-critical for temporary coatings, removable adhesives, and controlled-release matrices. - Hydrophilic design (XLogP=-1.4) improves waterborne polyurethane compatibility - Bifunctional (HBD=2) for true step-growth incorporation as chain extender - BP 377.8°C, FP 182.3°C: wide liquid processing window for melt polycondensation

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 71888-66-9
Cat. No. B12646057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
CAS71888-66-9
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1C(OC(O1)CC2OCC(O2)CO)CO
InChIInChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2
InChIKeyGDDKXLIRBQFWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Methylenebis-(1,3-dioxolane-4-methanol) – Bis-Dioxolane Diol for Degradable Polymer Design


2,2′-Methylenebis-(1,3-dioxolane-4-methanol) (CAS 71888-66-9) is a symmetrical bis-dioxolane derivative with molecular formula C₉H₁₆O₆ and molecular weight 220.22 g·mol⁻¹, featuring two 1,3-dioxolane rings connected by a methylene bridge (–CH₂–), each substituted with a hydroxymethyl (–CH₂OH) group at the 4-position . Measured physicochemical properties include a density of 1.277 g·cm⁻³, boiling point of 377.8 °C at 760 mmHg, and flash point of 182.3 °C . Computed descriptors (XLogP = −1.4, topological polar surface area = 77.4 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors) indicate substantial hydrophilicity and hydrogen-bonding capacity relative to conventional diol monomers [1]. The compound belongs to the broader class of bis-dioxolane building blocks that have been described as highly advantageous cross-linking and coupling agents in polymer engineering, with the potential to be derived from biomass sources [2].

Why Generic Diols Cannot Replace This Bis-Dioxolane in Structure-Sensitive Formulations


Interchanging diol monomers—even within the same nominal class—fundamentally alters polymer architecture, thermal response, and degradation behavior. Unlike simple aliphatic diols such as 1,4-butanediol (0 cyclic acetal units, TPSA ≈ 40.5 Ų, XLogP ≈ −0.4, 2 HBA), 2,2′-methylenebis-(1,3-dioxolane-4-methanol) embeds two acid-labile cyclic acetal rings directly into the monomer backbone, contributing six hydrogen-bond-accepting oxygen atoms and a TPSA of 77.4 Ų [1][2]. Compared with monofunctional dioxolane analogs such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol; 1 OH group, HBD = 1) or glycerol formal (1,3-dioxolane-4-methanol; 1 OH group, HBD = 1), the target compound provides a second hydroxyl group (HBD = 2), enabling true step-growth incorporation as a chain extender or cross-linker rather than acting as a chain terminator . The methylene bridge architecture further distinguishes it from fused-ring bis-dioxolane systems derived from aldaric acids, conferring greater conformational flexibility (4 rotatable bonds) and a distinct thermal profile (boiling point 377.8 °C) . These structural features mean that substituting the compound with an off-the-shelf diol introduces uncontrolled changes in hydrophilicity, cross-link density, and acid-triggered degradability—parameters that cannot be recovered through formulation adjustments alone.

Comparator-Anchored Evidence for 2,2′-Methylenebis-(1,3-dioxolane-4-methanol)


Bifunctional Hydroxyl Groups vs. Monofunctional Dioxolane Analogs

2,2′-Methylenebis-(1,3-dioxolane-4-methanol) possesses two hydrogen bond donor (hydroxyl) groups (computed HBD = 2), enabling its participation as a bifunctional monomer in step-growth polycondensation and polyaddition reactions. In contrast, the two most common dioxolane-based alcohol intermediates—solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8) and glycerol formal (1,3-dioxolane-4-methanol, CAS 5464-28-8)—each possess only a single hydroxyl group (HBD = 1), restricting them to monofunctional roles such as end-capping, chain termination, or serving as protected glycerol synthons . The bifunctionality of the target compound is structurally analogous to that of 1,4-butanediol (HBD = 2), but with the critical additional feature of embedded cyclic acetal rings [1].

Step-growth polymerization Chain extender Diol monomer Polyurethane

Enhanced Hydrophilicity vs. Non-Hydroxylated Bis-Dioxolane

The computed lipophilicity (XLogP = −1.4) and topological polar surface area (TPSA = 77.4 Ų) of 2,2′-methylenebis-(1,3-dioxolane-4-methanol) indicate significantly greater hydrophilicity compared with its non-hydroxylated structural analog, 2,2′-methylenebis(1,3-dioxolane) (CAS 4405-17-8), which has XLogP = −0.1 and TPSA = 36.9 Ų [1]. The 2.1-fold larger TPSA and more negative XLogP (ΔXLogP = −1.3) are directly attributable to the two pendant hydroxymethyl groups. This polarity profile aligns with observations in the bis-dioxolane patent literature, which reports that bis-dioxolane compounds derived from biomass generally exhibit good water solubility and that a bis-dioxolane equivalent of the commercial Primid® cross-linker shows significantly higher water solubility than its petrochemical-derived counterpart, expanding the application scope into waterborne systems [2].

Waterborne coatings Aqueous polymer systems Hydrophilicity Monomer solubility

Extended Thermal Processing Window vs. Monofunctional Dioxolane Alcohols

The measured boiling point of 2,2′-methylenebis-(1,3-dioxolane-4-methanol) is 377.8 °C at 760 mmHg, with a flash point of 182.3 °C . This thermal profile is substantially higher than that of the monofunctional dioxolane alcohols commonly used as synthetic intermediates: solketal boils at approximately 188–189 °C (flash point ~80–90 °C), and glycerol formal boils at approximately 192.5 °C (flash point 76.1 °C) . The ~188 °C increase in boiling point relative to solketal reflects the higher molecular weight (220.22 vs. 132.16 g·mol⁻¹) and the presence of two dioxolane rings connected by a methylene bridge. The higher boiling point provides a wider liquid-phase thermal processing window, which is relevant for melt polycondensation reactions that may be conducted at temperatures of 150–250 °C.

Thermal stability High-temperature polymerization Melt polycondensation Process safety

Acid-Labile Cyclic Acetal Backbone vs. Stable Aliphatic Diols

The 1,3-dioxolane rings in 2,2′-methylenebis-(1,3-dioxolane-4-methanol) contain cyclic acetal functionalities that are susceptible to acid-catalyzed hydrolysis—a property not shared by conventional aliphatic diols such as 1,4-butanediol. This class-level characteristic is well-documented in the polyacetal literature: polymer networks containing poly(1,3-dioxolane) segments degrade under mildly acidic conditions due to the low ceiling temperature of the polyacetal and the hydrolytic susceptibility of the acetal linkage [1][2]. In a broader context, recent work on bis(1,3-dioxolan-4-one) cores has demonstrated the synthesis of cross-linked polyesters with both reprocessability and acid-triggered degradability, highlighting the value of embedding cyclic acetal structures into multifunctional monomer architectures to confer controlled end-of-life fates [3]. While no direct degradation kinetic study of the target compound was identified, its two 1,3-dioxolane rings provide twice the density of acid-labile sites compared with monofunctional dioxolane alcohols, enabling more complete network dissociation upon acid treatment.

Degradable polymers Acid-labile linkages Polyacetal Sustainable materials

Optimal Spacer Architecture vs. the Butanol Homolog

The target compound's molecular architecture—with methanol (–CH₂OH) arms directly attached to each dioxolane ring—provides a compact bifunctional scaffold (MW = 220.22 g·mol⁻¹) compared with its butanol homolog, 2,2′-methylenebis(1,3-dioxolane-4-butanol) (CAS 5570-66-1; MW = 304.38 g·mol⁻¹), which features longer –(CH₂)₄OH spacer arms . The shorter spacer results in a boiling point of 377.8 °C versus 443.8 °C for the butanol analog (ΔBP = −66 °C), and a density of 1.277 versus 1.121 g·cm⁻³ (Δdensity = +0.156 g·cm⁻³, or ~14% higher) . The higher density and lower molecular weight of the target compound translate to a higher molar concentration of reactive hydroxyl groups per unit mass (OH equivalent weight ≈ 110 g·eq⁻¹ vs. ≈ 152 g·eq⁻¹ for the butanol homolog), enabling tighter cross-link density when used as a cross-linker at equivalent mass loading.

Monomer design Cross-link density Polymer flexibility Structure-property relationship

Hydrogen-Bond Acceptor Capacity vs. 1,4-Butanediol

With 6 computed hydrogen bond acceptor sites (originating from the four ring oxygens and two hydroxyl oxygens across the two dioxolane rings), 2,2′-methylenebis-(1,3-dioxolane-4-methanol) provides three times the HBA capacity of 1,4-butanediol (HBA = 2) at a comparable HBD count of 2 [1][2]. This elevated HBA density, combined with the rigidity imparted by the two cyclic acetal rings as noted in the patent literature for bis-dioxolane compounds [3], is expected to influence interchain hydrogen-bonding patterns when incorporated into polyurethane hard segments or polyester backbones—potentially affecting phase separation behavior, thermal transitions, and mechanical properties in ways that cannot be replicated by simple linear diols.

Hydrogen bonding Polymer morphology Polyurethane hard segment Structure-property relationships

High-Impact Applications Based on Quantitative Differentiation


Acid-Degradable Cross-Linked Networks for Controlled Release

The two cyclic acetal rings embedded in the monomer backbone provide dual acid-labile cleavage sites, enabling triggered network dissociation under mildly acidic conditions [1]. Unlike networks built with 1,4-butanediol or other hydrolytically stable diols, polymers incorporating this bis-dioxolane diol can be designed to degrade on demand—relevant for temporary protective coatings, removable biomedical adhesives, or controlled-release matrices. Recent work on structurally related bis(1,3-dioxolan-4-one) cores has validated the concept of combining bio-derived cyclic acetal building blocks with diol comonomers to produce cross-linked polyesters exhibiting both reprocessability and acid-triggered degradability . The target compound's bifunctionality (HBD = 2) ensures its covalent incorporation into the network backbone rather than as a pendant or terminal unit.

Hydrophilic Chain Extender for Waterborne Polyurethane Dispersions

With a computed XLogP of −1.4, TPSA of 77.4 Ų, and 6 hydrogen bond acceptor sites, this compound is substantially more hydrophilic than both conventional aliphatic diol chain extenders (e.g., 1,4-butanediol: XLogP ≈ −0.4, TPSA ≈ 40.5 Ų, HBA = 2) and non-hydroxylated bis-dioxolanes (TPSA = 36.9 Ų) [1]. The bis-dioxolane patent literature explicitly notes that compounds of this structural class exhibit enhanced water solubility compared with petrochemical-derived counterparts, opening applications in aqueous polymer systems . As a chain extender in waterborne polyurethane formulations, this compound may improve prepolymer compatibility with the aqueous phase, potentially reducing volatile organic co-solvent requirements while contributing rigidity from its dual-ring architecture.

Biomass-Derivable Building Block for High-Oxygen Polyesters

The bis-dioxolane patent family (US 10,752,637 B2) explicitly teaches that bis-dioxolane compounds can be derived from renewable biomass sources—specifically from C₆ aldaric acids obtained from sugar beet pulp and other pectin-rich biomass—in a highly efficient manner that enables flexible introduction of desired functionality [1]. With 43.6% oxygen by weight and a molecular architecture that can theoretically trace its carbon content to biorenewable glycerol or carbohydrate precursors, the target compound aligns with growing industrial demand for monomers that increase the bio-based carbon content of polymers without sacrificing structural complexity. Its compact bifunctional scaffold (OH equivalent weight ≈ 110 g·eq⁻¹, 28% lower than the butanol homolog) enables higher reactive group density per unit mass compared with longer-chain bis-dioxolane diols .

Low-Volatility Diol for High-Temperature Melt Polycondensation

The boiling point of 377.8 °C and flash point of 182.3 °C provide a wide liquid-phase thermal processing window that exceeds typical melt polycondensation temperatures (150–280 °C) by a comfortable margin [1]. This contrasts sharply with monofunctional dioxolane alcohols such as solketal (BP ≈ 189 °C) and glycerol formal (BP ≈ 193 °C), which would volatilize substantially under identical processing conditions . For polyesters synthesized via transesterification at elevated temperatures, the low volatility of the target compound supports more accurate stoichiometric control and reduces monomer loss to the vapor phase, contributing to better molecular weight control and batch-to-batch reproducibility.

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